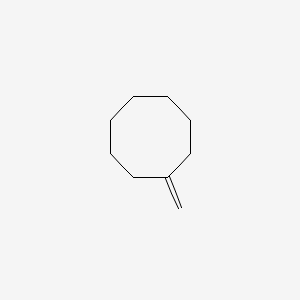

Methylenecyclooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methylidenecyclooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRWNDZUODCEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189749 | |

| Record name | Methylenecyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-18-6 | |

| Record name | Methylenecyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecyclooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylenecyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Methylenecyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclooctane (C₉H₁₆) is an unsaturated hydrocarbon featuring an eight-membered carbocyclic ring with an exocyclic double bond. This guide provides a comprehensive overview of its core physical and chemical properties, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in various chemical syntheses. These properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₆ | - | [1] |

| Molecular Weight | 124.22 | g/mol | [1][2] |

| Normal Boiling Point | 428.00 ± 1.00 | K | [3] |

| Normal Melting Point | 209.45 | K | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 36.87 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 4.47 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 85.94 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -82.51 | kJ/mol | [3] |

| Critical Temperature (Tc) | 655.42 | K | [3] |

| Critical Pressure (Pc) | 3173.97 | kPa | [3] |

| Ionization Energy (IE) | 8.79 | eV | [3] |

Physicochemical Properties

| Property | Value | Unit | Source |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.287 | - | [3] |

| Log10 of Water Solubility (log10WS) | -3.34 | - | [3] |

| McGowan's Characteristic Volume (McVol) | 122.510 | ml/mol | [3] |

Chemical Properties

This compound, as an alkene, undergoes reactions typical of this class of compounds, primarily centered around the reactivity of the carbon-carbon double bond.

Reactivity

The exocyclic double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

-

Electrophilic Addition: Reacts with electrophiles such as hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. The reaction proceeds via a carbocation intermediate, with the electrophile adding to the methylene (B1212753) carbon and the nucleophile adding to the more substituted ring carbon, following Markovnikov's rule.

-

Reduction (Hydrogenation): The double bond can be reduced to a single bond to form methylcyclooctane (B75215) in the presence of a catalyst such as palladium, platinum, or nickel and hydrogen gas.

-

Oxidation: Can be oxidized by various agents. For example, with ozone (O₃) followed by a reducing agent, it will undergo ozonolysis to yield cyclooctanone (B32682) and formaldehyde. Reaction with peroxy acids yields an epoxide.

-

Polymerization: Under appropriate conditions, the double bond can participate in polymerization reactions.

Specific Reactions

A documented reaction of this compound is its reaction with sulfur trioxide (SO₃). Like other branched alkenes, it reacts quantitatively to yield the corresponding β-alkenesulfonic acid.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and spectral properties of organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[4]

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[5]

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[6]

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.[7][8]

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used as they are "invisible" in ¹H NMR spectra.[8]

-

NMR Tube: The solution is transferred to a thin-walled glass tube (NMR tube).

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is set up to acquire the desired spectrum (e.g., ¹H NMR, ¹³C NMR).

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.

-

Data Processing: The raw data is processed using Fourier transformation to generate the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized. A common method for organic molecules is electron ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.

-

Spectrum Generation: The data is plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups.

Visualizations

Experimental Workflows

References

- 1. This compound | C9H16 | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 3618-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. matestlabs.com [matestlabs.com]

- 6. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. azolifesciences.com [azolifesciences.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methylenecyclooctane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Methylenecyclooctane, a notable exocyclic alkene, is a valuable building block in organic synthesis. Its unique structural features and reactivity make it a compound of interest in the development of novel chemical entities.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | methylidenecyclooctane | [1][2] |

| CAS Number | 3618-18-6 | [1][2] |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Canonical SMILES | C=C1CCCCCCC1 | |

| InChI Key | GQRWNDZUODCEAJ-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Unit | Source |

| Boiling Point | 428.00 ± 1.00 | K | NIST |

| Ionization Energy | 8.79 | eV | NIST |

| Enthalpy of Formation (gas, standard conditions) | -82.51 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (standard conditions) | 36.87 | kJ/mol | Joback Calculated |

| Octanol/Water Partition Coefficient (logP) | 3.287 | Crippen Calculated | |

| Water Solubility (log₁₀WS) | -3.34 | mol/l | Crippen Calculated |

Note: Some data is based on computational models and should be considered as estimated values.

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available through public databases such as PubChem, which includes links to 13C NMR and GC-MS data.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Wittig reaction, utilizing cyclooctanone (B32682) as the starting material. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.

General Protocol for the Synthesis of this compound via Wittig Reaction

This protocol provides a general methodology for the synthesis of this compound from cyclooctanone using a Wittig reagent.

Materials:

-

A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Cyclooctanone

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent like magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

-

Allow the mixture to stir at 0 °C for a specified time, then warm to room temperature to ensure complete ylide formation.

-

Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in the anhydrous solvent.

-

Cool the cyclooctanone solution to 0 °C.

-

Slowly transfer the prepared ylide solution to the cyclooctanone solution via a cannula or syringe.

-

Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Diagram 1: Wittig Reaction for this compound Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

As an alkene, this compound is susceptible to a variety of electrophilic addition reactions. These reactions can be exploited to introduce diverse functionalities, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions of this compound

-

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding (cyclooctyl)methanol. This provides a route to primary alcohols from an exocyclic alkene.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form a spiro-epoxide, 1-oxaspiro[2.7]decane. Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield cyclooctanone and formaldehyde (B43269) or formic acid, respectively.

Diagram 2: Key Reactions of this compound

Caption: Potential synthetic transformations of this compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activity of this compound. While structurally related natural products and synthetic compounds containing cycloalkane moieties have demonstrated a wide range of biological activities, dedicated screening of this compound has not been extensively reported.

The methylene (B1212753) group, however, is a known pharmacophore in some contexts and can be involved in Michael additions with biological nucleophiles. This suggests that this compound and its derivatives could be starting points for the design of novel therapeutic agents.

Given the audience of drug development professionals, a logical next step would be to subject this compound to a battery of in vitro biological screens to assess its potential.

Proposed Biological Screening Workflow

A general workflow for the initial biological evaluation of this compound is proposed below.

Diagram 3: Biological Screening Workflow

Caption: A proposed workflow for the initial biological evaluation.

Conclusion

This compound is a readily accessible exocyclic alkene with significant potential as a versatile building block in synthetic and medicinal chemistry. While its own biological profile is yet to be thoroughly investigated, its reactivity allows for the straightforward synthesis of a variety of derivatives. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the utility of this compound in their respective fields. Further screening and derivatization are warranted to fully elucidate its potential as a lead structure in drug discovery.

References

Spectroscopic Profile of Methylenecyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methylenecyclooctane (C₉H₁₆), a valuable building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols, and includes a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while mass spectrometry data is readily available, detailed, publicly accessible, and fully assigned NMR and IR data is limited. The information provided is collated from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Specific, publicly available ¹H NMR data with peak assignments for this compound is currently limited. However, based on the structure, the following proton environments are expected:

-

Vinylic protons (=CH₂): Two protons on the exocyclic double bond.

-

Allylic protons (-C-CH₂-C=): Four protons on the carbons adjacent to the double bond.

-

Aliphatic protons (-CH₂-): Ten protons on the remaining five methylene (B1212753) groups of the cyclooctane (B165968) ring.

¹³C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of ¹³C NMR data for this compound.[1] The expected chemical shifts are in the regions typical for sp² and sp³ hybridized carbons.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Quaternary Alkene Carbon (=C<) | 140-150 |

| Methylene Alkene Carbon (=CH₂) | 105-115 |

| Allylic Carbons (-C H₂-C=) | 30-40 |

| Aliphatic Carbons (-CH₂-) | 25-35 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for its alkene and alkane moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| =C-H Stretch (vinylic) | 3080-3010 |

| C-H Stretch (aliphatic) | 2960-2850 |

| C=C Stretch (alkene) | 1650-1630 |

| C-H Bend (vinylic) | 910-890 |

| C-H Bend (aliphatic) | 1465-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[2]

| m/z | Relative Abundance (%) | Proposed Fragment |

| 124 | ~25 | [M]⁺ (Molecular Ion) |

| 109 | ~30 | [M - CH₃]⁺ |

| 95 | ~60 | [M - C₂H₅]⁺ |

| 81 | ~100 | [C₆H₉]⁺ (Base Peak) |

| 67 | ~85 | [C₅H₇]⁺ |

| 54 | ~50 | [C₄H₆]⁺ |

| 41 | ~75 | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following provides a general methodology for the analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Thermodynamic Landscape of Methylenecyclooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of methylenecyclooctane, a key structural motif in various natural products and synthetic intermediates. Understanding the energetic properties of this exocyclic alkene is crucial for predicting reaction outcomes, designing efficient synthetic routes, and comprehending the conformational behavior of eight-membered ring systems. This document presents a compilation of experimental and computational data, detailed experimental protocols, and a visual representation of the thermodynamic relationships between this compound and its isomers.

Core Concepts: Strain and Isomeric Stability

The thermodynamic stability of cyclic compounds is intrinsically linked to the concept of ring strain, which arises from several factors including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). In the context of this compound, the stability is best understood by comparing it to its endocyclic isomer, 1-methylcyclooctene (B1609318), as well as the geometric isomers of cyclooctene.

Generally, for medium-sized rings like cyclooctane, endocyclic double bonds are thermodynamically more stable than exocyclic double bonds. This is attributed to a combination of factors including the relief of torsional strain and more favorable substitution patterns on the double bond.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for this compound and its relevant isomers. These values provide a quantitative basis for comparing their relative stabilities.

| Compound | Isomer Type | Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | Enthalpy of Hydrogenation (ΔHhyd) (298.15 K) | Strain Energy | Reference |

| This compound | Exocyclic Alkene | -82.51 kJ/mol (calculated) | Not Experimentally Determined | Higher than 1-methylcyclooctene | [1] |

| 1-Methylcyclooctene | Endocyclic Alkene | -120.44 kJ/mol (calculated) | Not Experimentally Determined | Lower than this compound | [2] |

| (Z)-Cyclooctene (cis) | Endocyclic Alkene | -5.4 kcal/mol (~ -22.6 kJ/mol) | -22.98 ± 0.10 kcal/mol (~ -96.1 kJ/mol) | 7.4 kcal/mol | [3][4] |

| (E)-Cyclooctene (trans) | Endocyclic Alkene | +4.8 kcal/mol (~ +20.1 kJ/mol) | -32.24 ± 0.21 kcal/mol (~ -134.9 kJ/mol) | 16.7 kcal/mol | [3][4][5] |

Note: Calculated values are from computational studies and may differ from experimental values. The strain energy of (E)-cyclooctene is significantly higher due to the geometric constraints of the trans double bond within the eight-membered ring.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. The following sections outline the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of a compound.

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Detailed Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of high-purity this compound is placed in a crucible inside the combustion bomb. A fuse wire is attached to ignite the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's Law.

Hydrogenation Calorimetry for Enthalpy of Hydrogenation

The enthalpy of hydrogenation, the heat released upon the addition of hydrogen across the double bond, is a direct measure of the stability of the alkene.

Principle: The alkene is catalytically hydrogenated in a solution within a calorimeter, and the heat evolved is measured.

Detailed Protocol:

-

Catalyst Preparation: A catalyst, typically platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is placed in the reaction vessel of the calorimeter.

-

Solvent and Reactant Introduction: A suitable solvent (e.g., acetic acid or ethanol) is added to the vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. A known amount of this compound is then introduced.

-

Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the system is stirred vigorously to ensure efficient reaction. The hydrogenation is an exothermic process, leading to a temperature increase.

-

Data Acquisition: The temperature is monitored until it reaches a stable maximum value.

-

Calibration and Calculation: The calorimeter is calibrated using a substance with a known enthalpy of hydrogenation or by electrical heating. The enthalpy of hydrogenation of this compound is then calculated from the temperature change and the heat capacity of the system.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is used to study the thermal properties of a substance, including melting points and enthalpies of fusion.

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating and cooling at a constant rate (e.g., 10 °C/min).

-

Data Collection: The instrument measures the differential heat flow between the sample and the reference as the temperature is scanned.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show peaks corresponding to thermal events. The peak area is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion), and the onset temperature of the peak corresponds to the transition temperature (e.g., melting point).

Visualization of Thermodynamic Relationships

The following diagram illustrates the thermodynamic relationships between this compound and its isomers. The vertical positions of the compounds represent their relative enthalpies of formation, with lower positions indicating greater thermodynamic stability. The arrows represent the enthalpy of hydrogenation and isomerization.

Caption: Thermodynamic relationship between this compound and 1-methylcyclooctene.

This diagram visually summarizes that 1-methylcyclooctene is the more stable isomer compared to this compound, as indicated by its lower relative energy level. The isomerization from the exocyclic to the endocyclic alkene is an exothermic process. Both isomers hydrogenate to form methylcyclooctane, with the less stable isomer, this compound, releasing more heat upon hydrogenation.

Conclusion

The thermodynamic stability of this compound is lower than its endocyclic isomer, 1-methylcyclooctene. This is consistent with the general principle that for medium-sized rings, endocyclic double bonds are favored over exocyclic ones. The quantitative data on enthalpy of formation and hydrogenation, obtained through the experimental protocols outlined in this guide, provide a robust framework for understanding and predicting the chemical behavior of these important eight-membered ring structures. This knowledge is invaluable for professionals in chemical research and drug development, enabling the rational design of synthetic strategies and the interpretation of reaction mechanisms involving these motifs.

References

Conformational Landscape of Methylenecyclooctane: A Technical Guide Based on Analogous Cyclooctane Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An exhaustive search of scientific literature has revealed a notable scarcity of detailed conformational analysis specifically for methylenecyclooctane. While general properties and spectral data are available, in-depth studies identifying its low-energy conformers, their relative energies, and the pathways of their interconversion are not presently in the public domain. Consequently, this technical guide leverages the extensively studied conformational landscape of the parent compound, cyclooctane (B165968), as a foundational analogue. The principles, experimental protocols, and computational methodologies detailed herein for cyclooctane are directly applicable to the study of this compound and provide a robust framework for such an investigation.

Introduction to the Conformational Complexity of Eight-Membered Rings

Eight-membered rings, such as cyclooctane and its derivatives, present a significantly more complex conformational picture than their smaller cyclohexane (B81311) counterparts. The increased flexibility and the potential for transannular interactions (steric hindrance across the ring) lead to a multitude of low-energy conformations. The introduction of an exocyclic methylene (B1212753) group in this compound is expected to influence the conformational preferences of the ring by altering the local geometry and electronic distribution at the sp²-hybridized carbon.

The conformational space of cyclooctane is primarily dominated by three key families of conformations: the boat-chair (BC), the crown (C), and the boat-boat (BB). Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

Experimental Methodologies for Conformational Analysis

The elucidation of the conformational preferences of flexible molecules like this compound relies on a combination of experimental techniques that probe the energies and geometries of the populated conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. Key NMR parameters provide insights into the time-averaged conformation of the molecule.

-

Protocol for Dynamic NMR (DNMR) Spectroscopy:

-

Sample Preparation: Dissolve the compound of interest (e.g., this compound) in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of freons).

-

Variable Temperature (VT) Experiments: Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range.

-

Coalescence Temperature Determination: At high temperatures, rapid interconversion between conformers leads to averaged signals. As the temperature is lowered, the rate of interconversion slows down, causing the signals for individual conformers to broaden, coalesce, and eventually sharpen into separate peaks at the low-temperature limit. The temperature at which two exchanging signals merge is the coalescence temperature (Tc).

-

Data Analysis: The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals at the low-temperature limit using the Eyring equation. The relative populations of the conformers at low temperatures can be determined by integrating the resolved signals, which allows for the calculation of the difference in Gibbs free energy (ΔG°).

-

Gas-Phase Electron Diffraction (GED)

GED is a primary technique for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and torsional angles.

-

General Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: The volatile sample is introduced into a high-vacuum chamber through a nozzle, creating a jet of gaseous molecules.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular jet.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction pattern is radially averaged to produce a scattering intensity curve. This curve is then mathematically transformed into a radial distribution curve, which shows the distribution of interatomic distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise geometric parameters for the most stable conformer(s) in the gas phase can be obtained.

-

Computational Chemistry Approaches

Computational modeling is indispensable for mapping the potential energy surface (PES) of flexible molecules and for complementing experimental data.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the vast conformational space of large and flexible molecules.

-

Protocol for Molecular Mechanics Conformational Search:

-

Force Field Selection: Choose a suitable force field, such as MMFF94, AMBER, or CHARMM, which has been parameterized for hydrocarbons.

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, molecular dynamics) to generate a large number of possible conformations.

-

Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum.

-

Analysis: The resulting low-energy conformers are then clustered and ranked based on their steric energies to identify the most stable structures.

-

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, such as ab initio and DFT, provide a more accurate description of the electronic structure and energies of molecules.

-

Protocol for Quantum Mechanical Calculations:

-

Initial Geometries: Use the low-energy conformers identified from molecular mechanics as starting geometries.

-

Geometry Optimization: Perform full geometry optimization of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or MP2/cc-pVTZ).

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

-

Transition State Search: To determine the energy barriers for interconversion between conformers, perform transition state searches (e.g., using the Synchronous Transit-Guided Quasi-Newton (STQN) method). The identified transition states should be confirmed by a frequency calculation (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition states connect the correct minima on the potential energy surface.

-

Conformational Landscape of Cyclooctane: An Analogous System

Due to the absence of specific data for this compound, the well-characterized conformational landscape of cyclooctane is presented here as a model.

Table 1: Relative Energies of Cyclooctane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Boat-Chair (BC) | C_s | 0.00 |

| Crown (C) | D_4d | 1.0 - 2.0 |

| Boat-Boat (BB) | D_2d | ~1.0 |

| Twist-Boat-Chair (TBC) | C_2 | ~0.5 |

| Twist-Chair-Chair (TCC) | C_2 | ~1.0 |

Note: The exact relative energies can vary depending on the computational method and experimental conditions.

Table 2: Representative Geometric Parameters of Cyclooctane Conformers

| Parameter | Boat-Chair (BC) | Crown (C) | Boat-Boat (BB) |

| C1-C2-C3-C4 Torsion (°) | -85.5 | 98.7 | -74.2 |

| C2-C3-C4-C5 Torsion (°) | 54.1 | -98.7 | 74.2 |

| C1···C5 Distance (Å) | 2.54 | 2.62 | 2.50 |

Note: These are representative values and the actual geometries will have a range of bond lengths, angles, and dihedrals.

Visualization of Conformational Interconversion

The following diagram illustrates the plausible interconversion pathways between the major conformers of cyclooctane. A similar, albeit modified, pathway would be expected for this compound.

Caption: A simplified representation of the conformational interconversion pathways for cyclooctane.

Conclusion and Future Directions

While a detailed conformational analysis of this compound is not currently available in the literature, the methodologies and the analogous data from cyclooctane provide a strong foundation for future investigations. A comprehensive study combining variable-temperature NMR spectroscopy, gas-phase electron diffraction, and high-level computational chemistry would be required to fully characterize the conformational landscape of this compound. Such an understanding is critical for applications in drug design and materials science where molecular shape and flexibility play a pivotal role. It is recommended that researchers interested in this molecule undertake such a study to fill this knowledge gap.

An In-depth Technical Guide to the Synthesis and Characterization of Methylenecyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methylenecyclooctane, a valuable building block in organic synthesis. This document details established synthetic protocols, in-depth characterization data, and visual workflows to support researchers in the effective preparation and identification of this versatile cycloalkane derivative.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the olefination of cyclooctanone (B32682). The Wittig reaction is a widely employed and reliable method for this transformation. An alternative approach involves the Peterson olefination, which offers a different strategy for the formation of the exocyclic double bond.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. For the synthesis of this compound, cyclooctanone is treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base.[1][2][3]

Reaction Scheme:

This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane.[4]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Cyclooctanone

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) to the stirred suspension under a positive pressure of inert gas. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

-

-

Wittig Reaction:

-

In a separate dry flask under an inert atmosphere, dissolve cyclooctanone (1.0 equivalent) in anhydrous THF.

-

Cool the cyclooctanone solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared ylide solution to the stirred solution of cyclooctanone via cannula or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane (B18724) or hexanes) to yield pure this compound.

-

Logical Workflow for Wittig Synthesis:

Caption: Experimental workflow for the Wittig synthesis of this compound.

Peterson Olefination

The Peterson olefination is another effective method for the synthesis of alkenes from carbonyl compounds using α-silyl carbanions.[5][6] This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the alkene.[7]

Reaction Scheme:

While a specific, detailed protocol for the synthesis of this compound via the Peterson olefination is not as commonly documented as the Wittig reaction, the general procedure involves the reaction of cyclooctanone with a (trimethylsilyl)methyl organometallic reagent, such as (trimethylsilyl)methyllithium (B167594) or the corresponding Grignard reagent. The resulting β-hydroxysilane intermediate can then be treated with an acid or a base to induce elimination and form this compound.[8][9]

Logical Relationship for Peterson Olefination:

Caption: Logical steps of the Peterson olefination for this compound synthesis.

Characterization of this compound

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 | C=CH₂ (quaternary) |

| ~110 | C=CH₂ (methylene) |

| ~35 | CH₂ (allylic) |

| ~26-30 | CH₂ (alicyclic) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is based on typical values for similar structures and available data.[10]

¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~4.7 | s | 2H | C=CH₂ |

| ~2.2 | t | 4H | CH₂ (allylic) |

| ~1.5 | m | 10H | CH₂ (alicyclic) |

Note: This is a predicted spectrum based on the analysis of similar structures. The signals for the alicyclic protons are expected to be complex and may overlap. "s" denotes a singlet, "t" a triplet, and "m" a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are associated with the alkene C-H and C=C bonds, as well as the alkane C-H bonds.[11][12][13]

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | C-H stretch | Alkene (=C-H) |

| ~2925, ~2855 | C-H stretch | Alkane (-C-H) |

| ~1645 | C=C stretch | Alkene |

| ~1465 | C-H bend | Alkane (-CH₂-) |

| ~890 | C-H bend (out-of-plane) | 1,1-disubstituted alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is expected at m/z 124, corresponding to its molecular weight.[10][14]

Mass Spectrometry Data:

| m/z | Interpretation |

| 124 | Molecular Ion (M⁺) |

| 81 | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 67 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Note: The fragmentation pattern can be complex due to rearrangements of the carbocation intermediates within the eight-membered ring.

General Characterization Workflow:

Caption: General workflow for the purification and characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]

- 9. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]

- 10. This compound | C9H16 | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound [webbook.nist.gov]

The Pervasive Presence of Methylenecyclooctane Derivatives in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, isolation, and biological significance of methylenecyclooctane-containing compounds, tailored for researchers, scientists, and drug development professionals.

The this compound moiety, a distinctive eight-membered ring bearing an exocyclic double bond, is a recurring structural motif in a diverse array of natural products. These compounds, primarily sesquiterpenoids, are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates. Their unique chemical architecture often imparts potent and specific biological activities, making them a fertile ground for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of naturally occurring this compound derivatives, with a focus on their isolation, biological evaluation, and the molecular pathways they modulate.

Key Classes and Representative Molecules

The most prominent classes of natural products featuring the this compound core are the germacranolides, eudesmanolides, and guaianolides. These sesquiterpene lactones are particularly abundant in the Asteraceae family of plants.

Costunolide (B1669451) , a germacranolide first isolated from the roots of Saussurea lappa, is a quintessential example. It serves as a key biosynthetic precursor to other sesquiterpenoids and exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Parthenolide (B1678480) , another germacranolide found in the leaves and flowers of feverfew (Tanacetum parthenium), is renowned for its potent anti-inflammatory properties. Its mechanism of action has been extensively studied, revealing its ability to inhibit the pro-inflammatory NF-κB signaling pathway.

Guaianolides , such as those isolated from chicory (Cichorium intybus), represent another significant group. These compounds are characterized by a bicyclic structure derived from the germacrane (B1241064) skeleton and have been investigated for their various biological properties.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the biological potency of these representative this compound derivatives, the following tables summarize key quantitative data from cited literature.

Table 1: Cytotoxic Activity of Costunolide Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Costunolide | MCF-7 (Breast Cancer) | Cytotoxic | 40 µM | [1] |

| Costunolide | MDA-MB-231 (Breast Cancer) | Cytotoxic | 40 µM | [1] |

| Dehydrocostuslactone | HepG2 (Liver Cancer) | Cytotoxic | 1.6-3.5 µg/mL | [2] |

| Costunolide | OVCAR-3 (Ovarian Cancer) | Cytotoxic | 1.6-3.5 µg/mL | [2] |

| Costunolide | HeLa (Cervical Cancer) | Cytotoxic | 1.6-3.5 µg/mL | [2] |

Table 2: Antiproliferative Activity of Parthenolide

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Parthenolide | A549 (Lung Carcinoma) | Antiproliferative | 4.3 | [3] |

| Parthenolide | TE671 (Medulloblastoma) | Antiproliferative | 6.5 | [3] |

| Parthenolide | HT-29 (Colon Adenocarcinoma) | Antiproliferative | 7.0 | [3] |

| Parthenolide | HUVEC (Endothelial Cells) | Antiproliferative | 2.8 | [3] |

Experimental Protocols: Isolation and Purification

The isolation of this compound derivatives from their natural sources is a critical first step in their study. The following protocols provide detailed methodologies for the extraction and purification of costunolide and parthenolide.

Protocol 1: Isolation of Costunolide from Saussurea lappa

This protocol details the extraction and purification of costunolide from the roots of Saussurea lappa using sonication and High-Performance Liquid Chromatography (HPLC).

1. Extraction:

-

Weigh 500 mg of powdered Saussurea lappa root material.

-

Add 5 mL of an organic solvent (e.g., hexane, ethyl acetate, chloroform, dichloromethane, acetonitrile, ethanol, or methanol) to the powdered material in a centrifuge tube.[4]

-

Sonicate the mixture for 30 minutes.[4]

-

Centrifuge the mixture at 4000 rpm for 20 minutes.[4]

-

Decant the supernatant.

-

Repeat the extraction cycle three times with the remaining plant material.[4]

-

Concentrate the combined supernatant to dryness.[4]

-

Prepare a 33.3 mg/mL solution of the extract for HPLC analysis.[4]

2. HPLC Analysis and Purification:

-

Column: Phenomenex Luna C8 (250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile:water (60:40, v/v), both containing 0.1% formic acid.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[5]

-

The retention time for costunolide is approximately 12.1 minutes under these conditions.[4]

-

For preparative isolation, High-Speed Counter-Current Chromatography (HSCCC) can be employed. A suitable ternary solvent system is selected based on partition coefficient (K) determination.[5]

Protocol 2: Extraction of Parthenolide from Tanacetum parthenium (Feverfew)

This protocol describes a rapid extraction and HPLC method for the quantification of parthenolide from feverfew.

1. Extraction:

-

Weigh 1.5 g of powdered feverfew herb into an amber glass bottle.[6]

-

Add 100 mL of acetonitrile/water (90:10, v/v) as the extraction solvent.[6]

-

Stir the mixture for 30 minutes using a magnetic stir bar.[6]

-

Filter the extract through a 0.45 µm PTFE syringe filter prior to HPLC analysis.[6]

2. HPLC Analysis:

-

Column: Cosmosil C18-AR (150 × 4.6 mm, 5 µm, 120 Å).[6]

-

Mobile Phase: Acetonitrile/water (55:45, v/v).[6]

-

Flow Rate: 1.5 mL/min.[6]

-

Detection: UV at 210 nm.[6]

-

The analysis time is approximately 6 minutes.[6]

Mandatory Visualizations: Signaling Pathways and Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate key biological pathways and logical relationships relevant to the this compound derivatives discussed.

Caption: Inhibition of the NF-κB Signaling Pathway by Parthenolide.

Caption: Simplified Biosynthetic Pathway of Germacranolides.

Conclusion

The natural world is a vast repository of chemical diversity, and this compound derivatives stand out as a class of compounds with significant therapeutic potential. Their intricate structures and potent biological activities continue to inspire research in natural product chemistry, medicinal chemistry, and chemical biology. A thorough understanding of their natural sources, isolation techniques, and mechanisms of action is paramount for the successful development of novel drugs derived from these fascinating molecules. This guide serves as a foundational resource for professionals dedicated to harnessing the therapeutic power of nature's chemical arsenal.

References

- 1. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Unseen Potential: Unlocking the Biological Activities of Compounds with a Methylenecyclooctane Moiety

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylenecyclooctane moiety, a unique eight-membered ring system featuring an exocyclic double bond, forms the structural core of a variety of natural products, most notably a class of sesquiterpene lactones. While the broader class of sesquiterpenoids has been a fertile ground for drug discovery, this guide delves specifically into the significant anti-inflammatory and cytotoxic properties exhibited by compounds containing this distinct structural feature. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower further research and development in this promising area.

Anti-inflammatory Activity: Targeting the Master Regulator of Inflammation, NF-κB

Compounds featuring a this compound or a structurally related core, such as the germacrane (B1241064) skeleton found in parthenolide (B1678480) and costunolide (B1669451), exhibit potent anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The key to this inhibition lies in the α-methylene-γ-lactone group, a common feature in these molecules. This electrophilic center acts as a Michael acceptor, forming covalent bonds with nucleophilic residues on key signaling proteins. The primary target identified for parthenolide is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][2] By binding to IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3] This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][5] Some evidence also suggests a direct alkylation of the p65 subunit of NF-κB by parthenolide, further impeding its DNA binding capacity.[2]

The table below summarizes the inhibitory concentrations of parthenolide on NF-κB activity in different cell-based assays.

| Compound | Assay Type | Cell Line | IC50 | Reference |

| Parthenolide | NF-κB Luciferase Reporter | HEK293 | ~15-70 µM | [6][7] |

| Parthenolide | IKK Inhibition (in vitro) | - | ~5-10 µM | [2] |

Visualizing the Mechanism: Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by compounds containing a this compound moiety.

Caption: Inhibition of the NF-κB signaling pathway by parthenolide.

Cytotoxic Activity: Inducing Programmed Cell Death in Cancer Cells

Many sesquiterpene lactones containing the this compound framework, such as parthenolide and costunolide, have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[8][9] The α-methylene-γ-lactone moiety is also crucial for this activity, acting as an alkylating agent that can react with cellular nucleophiles, including cysteine residues in proteins.[9]

The primary mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death. This is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[10] This stress can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.[10] Subsequently, a cascade of caspases, the executioner enzymes of apoptosis, is activated, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[11]

The table below presents a summary of the cytotoxic activity (IC50 values) of parthenolide and costunolide against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Parthenolide | 5637 | Bladder Cancer | <10 | [12] |

| Parthenolide | MKN-28 | Gastric Cancer | Varies | [13] |

| Parthenolide | MKN-45 | Gastric Cancer | Varies | [13] |

| Parthenolide | MKN-74 | Gastric Cancer | Varies | [13] |

| Costunolide | CAL 27 | Oral Squamous Cell Carcinoma | 32 | [1] |

| Costunolide | YD-10B | Oral Cancer | Varies | [1] |

| Costunolide | Ca9-22 | Oral Cancer | Varies | [1] |

| Costunolide | YD-9 | Oral Cancer | Varies | [1] |

| Costunolide | A431 | Skin Cancer | 0.8 | [8] |

| Costunolide | MCF-7 | Breast Cancer | 40 | [14] |

| Costunolide | MDA-MB-231 | Breast Cancer | 40 | [14] |

| Costunolide | HCT116 | Colon Cancer | Varies | [15] |

| Costunolide | MDA-MB-231-Luc | Breast Cancer | Varies | [15] |

| Costunolide | OAW42-A | Ovarian Cancer | 25 | [9] |

Visualizing the Process: A General Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic activity of a compound.

Caption: General experimental workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][16][17]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well clear-bottom microplates

-

Compound of interest (e.g., Parthenolide, Costunolide) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a negative control (cells with medium only).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.[6][18][19]

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., FuGENE HD)

-

Complete cell culture medium

-

NF-κB activator (e.g., TNF-α, LPS)

-

Compound of interest

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well white, clear-bottom plate.

-

When cells reach appropriate confluency, co-transfect them with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a specified period (e.g., 6-8 hours).[19] Include unstimulated and vehicle-treated controls.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

-

Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase, and measure the luminescence again (Renilla activity).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

-

Determine the percentage of inhibition of NF-κB activity by the test compound at different concentrations and calculate the IC50 value.

-

Protocol 3: IKKβ Kinase Assay (In Vitro)

This assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.[3][20][21]

Materials:

-

Recombinant active IKKβ enzyme

-

IKKβ substrate (e.g., a peptide like IKKtide, or a protein like GST-IκBα)

-

ATP (often radiolabeled with ³²P or used in a system that detects ADP formation)

-

Kinase reaction buffer

-

Compound of interest

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for ³²P-ATP, or a commercial ADP detection kit like ADP-Glo™)

Procedure (Example using ADP-Glo™ Kinase Assay):

-

Kinase Reaction Setup:

-

In a 384-well plate, set up the kinase reaction by adding the kinase reaction buffer, the test compound at various concentrations, and the IKKβ enzyme.

-

Initiate the reaction by adding a mixture of the IKKβ substrate and ATP.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent, which converts the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus to the IKKβ activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of the test compound.

-

Determine the IC50 value for the inhibition of IKKβ activity.

-

Conclusion and Future Directions

Compounds possessing a this compound moiety, particularly sesquiterpene lactones like parthenolide and costunolide, represent a valuable class of natural products with well-defined anti-inflammatory and cytotoxic activities. Their ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes them compelling leads for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into these and structurally related compounds. Future research should focus on optimizing the therapeutic index of these molecules through medicinal chemistry efforts, exploring their efficacy in more complex in vivo models of disease, and further elucidating their molecular targets and off-target effects to ensure their safe and effective translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. researchgate.net [researchgate.net]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. promega.com [promega.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

Unveiling the Past: The First Synthesis of Methylenecyclooctane

A deep dive into the historical synthesis of methylenecyclooctane reveals its emergence from the foundational era of modern organic chemistry, with pioneering work in the 1950s laying the groundwork for its preparation. While a definitive singular "discovery" is nuanced, the earliest documented synthesis appears in a 1954 paper by Czech chemists F. Šorm and J. Beránek. Their work, alongside the contemporaneous development of powerful synthetic methodologies like the Wittig reaction and the Cope elimination, provides a rich historical context for the creation of this exocyclic alkene.

The mid-20th century was a period of explosive growth in synthetic organic chemistry, characterized by the development of novel reactions that allowed for the construction of complex molecular architectures. It is within this vibrant scientific landscape that the first preparations of this compound were realized. Two primary synthetic routes, the Wittig reaction and the Cope elimination, emerged as powerful tools for the formation of carbon-carbon double bonds and were instrumental in the synthesis of cyclic and exocyclic alkenes.

The Wittig Reaction: A Paradigm Shift in Alkene Synthesis

Georg Wittig's development of the reaction that now bears his name revolutionized the synthesis of alkenes. The reaction of a phosphorus ylide with an aldehyde or a ketone provided a reliable and versatile method for the formation of a carbon-carbon double bond at a specific position. The first report of this groundbreaking methodology appeared in a 1954 publication by Wittig and his student U. Schöllkopf.[1][2]

While the initial report did not specifically describe the synthesis of this compound, the reaction of cyclooctanone (B32682) with methylenetriphenylphosphorane (B3051586) represents a direct and logical application of this new method.

Experimental Protocol: Wittig Synthesis of this compound

The following protocol is based on the general procedure described by Wittig and Schöllkopf and is a plausible reconstruction of an early synthesis of this compound.

Materials:

-

Methyl bromide

-

n-Butyllithium in diethyl ether

-

Cyclooctanone

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Methyltriphenylphosphonium (B96628) Bromide: A solution of triphenylphosphine in a suitable solvent (e.g., benzene) is treated with methyl bromide to yield methyltriphenylphosphonium bromide as a white solid. The product is filtered, washed, and dried.

-